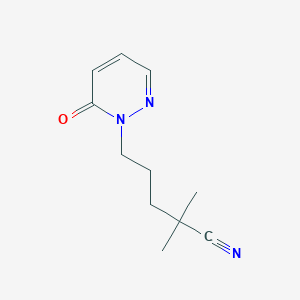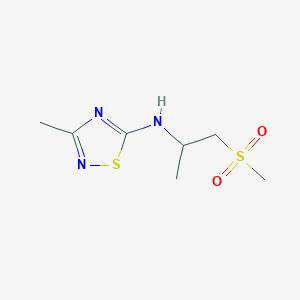
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile, also known as DMPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPN is a versatile compound that has been synthesized using different methods, and it has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile involves the reaction between its pyridazine moiety and thiols. The reaction results in the formation of a highly fluorescent compound that emits a strong fluorescence signal. The fluorescence signal can be detected using various techniques such as fluorescence spectroscopy and microscopy.
Biochemical and Physiological Effects:
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to be non-toxic and non-cytotoxic at low concentrations, making it an ideal tool for biological studies. 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has also been shown to be membrane-permeable, which allows it to enter cells and interact with intracellular thiols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has several advantages for lab experiments. It is easy to synthesize, and its purity can be enhanced by recrystallization. 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile is also highly selective and sensitive towards thiols, making it an excellent tool for the detection of thiols in biological samples. However, 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has some limitations. It is not stable in aqueous solutions, and its fluorescence signal can be affected by various factors such as pH, temperature, and solvent polarity.
Direcciones Futuras
There are several future directions for the use of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile in scientific research. One possible direction is the development of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile-based probes for the detection of other biomolecules such as amino acids and proteins. Another direction is the modification of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile to enhance its stability and selectivity towards thiols. Furthermore, the use of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile in vivo for the detection of thiols in living organisms is an area of significant interest. The development of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile-based imaging agents for the diagnosis and treatment of diseases such as cancer is also a potential future direction.
Conclusion:
In conclusion, 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile is a versatile compound that has significant potential applications in scientific research. Its fluorescence properties make it an excellent tool for the detection of thiols in biological samples, which is important for the diagnosis and treatment of various diseases. The synthesis method of 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile is straightforward, and its purity can be enhanced by recrystallization. However, 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has some limitations, and future research is needed to enhance its stability and selectivity towards thiols and to develop 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile-based probes for the detection of other biomolecules.
Métodos De Síntesis
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile can be synthesized using different methods. One of the most common methods is the reaction of 2,2-dimethyl-5-nitro-4-pentenenitrile with hydrazine hydrate in the presence of a catalyst such as Raney nickel. The reaction yields 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile and water as byproducts. The purity of the synthesized 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has several potential applications in scientific research. One of the most significant applications is its use as a fluorescent probe for the detection of thiols in biological samples. 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile has a high selectivity and sensitivity towards thiols, and it exhibits a significant fluorescence enhancement upon reaction with thiols. This property makes 2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile an excellent tool for the detection of thiols in biological samples, which is important for the diagnosis and treatment of various diseases.
Propiedades
IUPAC Name |
2,2-dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-11(2,9-12)6-4-8-14-10(15)5-3-7-13-14/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDKFEJMBFCKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN1C(=O)C=CC=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(6-oxopyridazin-1-yl)pentanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-propan-2-yl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7589749.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)


![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![3-ethyl-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589774.png)
![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![2-Methyl-3-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589807.png)


![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)